1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one
Description
1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one (CID: 131028334) is a halogenated arylketone with the molecular formula C₉H₇BrClFO and a molecular weight of 264.94 g/mol . Its structure features a brominated propan-2-one backbone substituted with a 4-chloro-3-fluorophenyl group. Key properties include:
- SMILES:
C1=CC(=C(C=C1CC(=O)CBr)F)Cl - InChIKey:
RGLBOVVNDLRWCF-UHFFFAOYSA-N - Predicted Collision Cross-Section (CCS): Ranges from 145.8 Ų (neutral form) to 151.1 Ų ([M+NH₄]⁺ adduct) .
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
CAS No. |
1806521-65-2 |
|---|---|
Molecular Formula |
C9H7BrClFO |
Molecular Weight |
265.50 g/mol |
IUPAC Name |
1-bromo-3-(4-chloro-3-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7BrClFO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 |
InChI Key |
RGLBOVVNDLRWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-3-fluorobenzene with bromine in the presence of a catalyst to form 1-bromo-4-chloro-3-fluorobenzene. This intermediate is then reacted with propan-2-one under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs) : The 4-Cl-3-F substituents in the target compound enhance electrophilicity at the ketone, facilitating nucleophilic substitution. In contrast, the 2,4-dichloro analog () shows lower synthetic yields (19%), likely due to steric crowding impeding reaction progress .
- Fluorine vs. Chlorine : The 2,4-difluoro derivative () has a lower molecular weight (249.05 g/mol) and reduced steric hindrance compared to chloro-substituted analogs. However, its commercial cost is significantly higher, reflecting synthetic challenges in fluorination .
Physical and Spectral Properties
- Collision Cross-Section (CCS) : The target compound’s CCS ([M+H]⁺: 146.3 Ų) suggests a compact structure, while adducts like [M+Na]⁺ (150.4 Ų) indicate moderate polarity . Comparable data for analogs are unavailable, limiting direct comparisons.
- Melting Points and Solubility: Limited data exist, but the 4-chlorophenoxy derivative () likely has higher solubility in polar solvents due to its oxygen atom, whereas halogenated phenyl groups may reduce aqueous solubility .
Biological Activity
1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one (CAS No. 103557-35-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 247.52 g/mol. The structure features a propanone backbone substituted with bromine, chlorine, and fluorine atoms on the phenyl ring, which may enhance its biological activity through increased lipophilicity and altered receptor interactions.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, influencing various biological processes including apoptosis and cell proliferation.
Antimicrobial Properties
Research has indicated that compounds similar to this compound often exhibit antimicrobial properties. In vitro studies have shown that derivatives of this compound can demonstrate significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging notably in the low microgram per milliliter range .
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of this compound. In inhalation studies involving mice, exposure to this compound led to significant dose-related increases in the incidence of bronchioloalveolar adenoma and carcinoma, particularly in male subjects. The results indicated a concerning relationship between exposure levels and tumor development .
Study on Mice
A two-year inhalation study involving Crj:BDF1 mice exposed to varying concentrations of this compound revealed significant findings:
- Survival Rates : Survival rates were unaffected across all groups.
- Body Weight Changes : Notable weight reductions were observed in groups exposed to higher concentrations (100 ppm: -10%, 400 ppm: -15% for males).
- Tumor Incidence : A significant increase in bronchioloalveolar adenoma and carcinoma was noted at all exposure levels (P < 0.01) .
Table of Biological Effects
| Effect | Concentration (ppm) | Male Incidence (%) | Female Incidence (%) |
|---|---|---|---|
| Bronchioloalveolar Adenoma | 25 | Increased | Increased |
| Bronchioloalveolar Carcinoma | 100 | Increased | Increased |
| Squamous Cell Papilloma | 400 | Increased | Not assessed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
